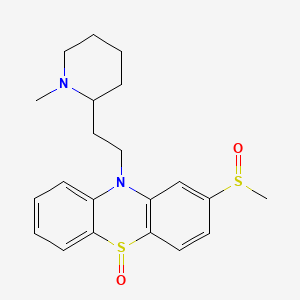

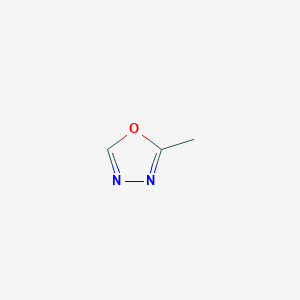

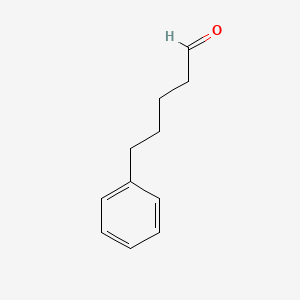

![molecular formula C8H6FN3S2 B1348863 5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 73310-96-0](/img/structure/B1348863.png)

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a specialty product for proteomics research1. It has a molecular formula of C8H6FN3S2123.

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride4.

Molecular Structure Analysis

The molecular structure of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” is represented by the formula C8H6FN3S2123.

Chemical Reactions Analysis

1,3,4-thiadiazole is a common structural motif in pharmacology, appearing in medications such as cephazolin and acetazolamide5.

Physical And Chemical Properties Analysis

The molecular weight of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” is 227.2878.

Scientific Research Applications

Antimicrobial Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . The compounds were tested against E. coli, B. mycoides, and C. albicans .

- Methods of Application : The compounds were synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .

- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Antifungal Agents

- Scientific Field : Agricultural Chemistry

- Application Summary : Novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .

- Methods of Application : The compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .

- Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Antinociceptive Effects

- Scientific Field : Neuropharmacology

- Application Summary : New 1,3,4-thiadiazole derivatives were synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system .

- Methods of Application : The effects of these compounds against mechanical, thermal and chemical stimuli were evaluated by tail-clip, hot-plate and acetic acid-induced writhing tests .

- Results : The results of the study are not explicitly mentioned in the source .

Anti-Epileptic Agents

- Scientific Field : Neuropharmacology

- Application Summary : 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .

- Methods of Application : The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ (100 mg/kg) and MES (50 mg/kg) tests .

- Results : It was concluded that the Cl substituent compound was found to be effective .

Anticancer Agents

- Scientific Field : Oncology

- Application Summary : 1,3,4-thiadiazole derivatives have shown extensive biological activities, such as anti-inflammatory, anticancer .

- Methods of Application : The specific methods of application are not explicitly mentioned in the source .

- Results : The results of the study are not explicitly mentioned in the source .

Antiviral Agents

Safety And Hazards

There is no specific data available on the safety and hazards of “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol”. However, general safety measures should be followed while handling this chemical9.

Future Directions

As a specialty product for proteomics research1, “5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol” may have potential applications in the development of new drugs and therapies. However, more research is needed to fully understand its properties and potential uses.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.

properties

IUPAC Name |

5-(2-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDUFJAYNMXNSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NNC(=S)S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351692 |

Source

|

| Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol | |

CAS RN |

73310-96-0 |

Source

|

| Record name | 73310-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Fluoroanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

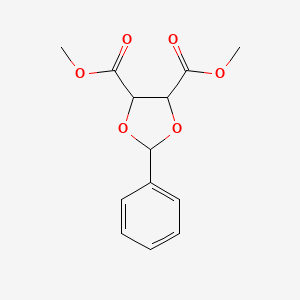

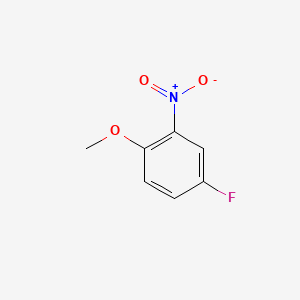

![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)

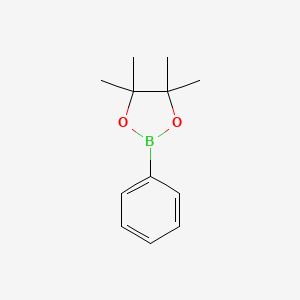

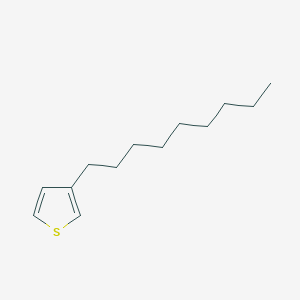

![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)

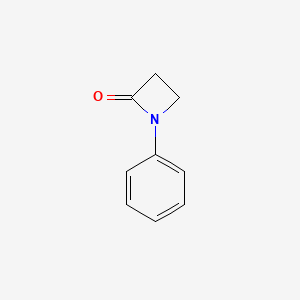

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)